m-PEG12-azide

Catalog No.
S536113
CAS No.
89485-61-0
M.F
C25H51N3O12
M. Wt
585.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG12-azide

CAS Number

89485-61-0

Product Name

m-PEG12-azide

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

Molecular Formula

C25H51N3O12

Molecular Weight

585.69

InChI

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3

InChI Key

FXVJBKLBTILMNA-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

m-PEG12-azide

Description

The exact mass of the compound m-PEG12-azide is 585.3473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation via Click Chemistry

m-PEG12-azide possesses an azide functional group, enabling it to participate in click chemistry reactions. Click chemistry refers to a set of highly efficient and specific reactions used to link molecules together []. The azide group in m-PEG12-azide can react with molecules containing alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This reaction forms a stable triazole linkage between the two molecules. Additionally, m-PEG12-azide can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes containing dibenzo cyclooctyne (DBCO) or bicyclononyne (BCN) groups, even in biological environments without the need for copper catalysts [].

These click chemistry reactions offer researchers a powerful tool for bioconjugation. Bioconjugation involves attaching a synthetic molecule (like m-PEG12-azide) to a biomolecule (such as a protein or antibody). m-PEG12-azide, with its azide group, facilitates the conjugation of various biomolecules with other molecules of interest for studying their function, improving their properties, or creating targeted therapies [, ].

PEGylation and Improved Solubility

m-PEG12-azide belongs to a class of molecules known as PEGylated linkers. PEG stands for poly(ethylene glycol), a hydrophilic (water-loving) polymer. The presence of the PEG chain in m-PEG12-azide enhances the water solubility of the molecule it's conjugated to. This improved solubility is crucial for many biological applications as most biological processes occur in aqueous environments [].

PEGylation with m-PEG12-azide can improve the pharmacokinetic properties of drugs or biomolecules by increasing their circulation time in the body and reducing their clearance by the kidneys []. Additionally, PEGylation can reduce the immunogenicity (the ability to trigger an immune response) of biomolecules, making them less likely to be rejected by the body [].

m-PEG12-azide is a polyethylene glycol derivative featuring an azide functional group. Its molecular formula is C25H51N3O12, with a molecular weight of 585.69 g/mol. This compound is primarily utilized in bioconjugation and click chemistry applications due to its hydrophilic nature, which enhances solubility in aqueous environments. The azide group allows for specific reactions with alkyne-containing molecules, facilitating the formation of stable triazole linkages, which are crucial in various biochemical applications .

m-PEG12-azide itself doesn't have a specific mechanism of action. Its primary function is to serve as a linker molecule in bioconjugation reactions. During SPAAC, the azide group reacts with an alkyne on another molecule, forming a covalent bond and attaching the mPEG spacer to the target molecule. The hydrophilic mPEG chain improves the water solubility, stability, and reduces the immunogenicity of the conjugated molecule [].

Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

m-PEG12-azide participates in click chemistry, particularly through the strain-promoted alkyne-azide cycloaddition mechanism. This reaction occurs without the need for copper catalysts, making it biocompatible and suitable for biological applications. The azide group reacts with cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), leading to the formation of stable triazole products . This reaction is characterized by:

  • High specificity: The azide reacts selectively with alkynes.
  • Quantitative yields: The cycloaddition typically results in nearly complete conversion to product.
  • Mild reaction conditions: The reactions can occur at room temperature in aqueous solutions, enhancing their applicability in biological systems .

m-PEG12-azide is often employed as a linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that facilitate targeted protein degradation by recruiting an E3 ubiquitin ligase to a specific target protein. The incorporation of m-PEG12-azide into PROTACs enhances their solubility and stability, thereby improving their pharmacokinetic properties and biological activity . Additionally, its biocompatibility makes it suitable for in vivo applications.

The synthesis of m-PEG12-azide can be achieved through several methods:

  • Direct functionalization: Starting from a hydroxyl-terminated polyethylene glycol, the terminal hydroxyl group can be converted into an azide using reagents like sodium azide under acidic conditions.
  • Click chemistry: m-PEG12-azide can be synthesized by reacting an alkyne-functionalized PEG with an azide reagent, facilitating efficient coupling reactions.
  • Commercial synthesis: Many suppliers offer m-PEG12-azide as a ready-to-use reagent, allowing researchers to bypass complex synthesis procedures .

m-PEG12-azide has diverse applications in:

  • Bioconjugation: Used to attach biomolecules such as proteins or nucleic acids through click chemistry.
  • Drug development: Serves as a linker in PROTACs for targeted protein degradation.
  • Nanotechnology: Utilized in the fabrication of nanoparticles for drug delivery systems.
  • Diagnostics: Employed in the development of assays and imaging agents due to its ability to form stable conjugates with various biomolecules .

Interaction studies involving m-PEG12-azide often focus on its reactivity with alkyne-containing compounds. These studies demonstrate that the azide group facilitates efficient coupling under mild conditions, leading to stable conjugates suitable for further biological evaluation. The specificity of the azide-alcyne reaction minimizes side reactions, making it a preferred choice for precise modifications of biomolecules .

Several compounds share structural similarities with m-PEG12-azide, including:

Compound NameStructure TypeUnique Features
m-PEG12-acidCarboxylic acidContains a carboxylic acid group for further functionalization.
m-PEG12-alcoholAlcoholHydroxyl group allows for different coupling mechanisms.
m-PEG12-propargylAlkyneContains an alkyne group for traditional click chemistry reactions.

Uniqueness of m-PEG12-Azide

m-PEG12-azide stands out due to its specific azide functionality that enables copper-free click chemistry, enhancing safety and biocompatibility compared to other PEG derivatives that may require toxic catalysts or harsher conditions. Its application in PROTAC technology also highlights its role in advancing targeted therapeutic strategies .

The iterative approach provides exceptional control over molecular weight distribution, with matrix-assisted laser desorption ionization time-of-flight mass spectrometry confirming the absence of shorter chain impurities that typically result from depolymerization reactions [15]. Analytical methods including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry enable real-time monitoring of reaction completeness, ensuring each coupling step achieves quantitative conversion before proceeding to the next elongation cycle [15].

Tosylation and Nucleophilic Displacement Strategies for Azide Incorporation

Tosylation followed by nucleophilic displacement with azide represents the most widely employed strategy for introducing azide functionality into polyethylene glycol derivatives [4] [11]. This two-step methodology leverages the excellent leaving group properties of tosylate esters to facilitate subsequent nucleophilic substitution reactions with sodium azide under mild conditions [11] [12].

Silver oxide-mediated monotosylation has emerged as a particularly efficient approach for polyethylene glycol functionalization, achieving 71-76% yields of monofunctional polyethylene glycol tosylate [4]. The heterogeneous catalyst system employs silver oxide and potassium iodide in specific stoichiometric ratios, exceeding the theoretical 50% yield expected from statistical reactions without catalytic intervention [4]. This methodology enables selective monotosylation of symmetric polyethylene glycol diols, avoiding the formation of ditosylated byproducts that complicate purification procedures [4].

The tosylation reaction proceeds optimally at reduced temperatures, typically between -10°C and room temperature, to minimize competing elimination reactions that consume reagents and generate impurities [11] [27]. Reaction conditions require careful optimization of tosyl chloride equivalents, with 2.1 molar equivalents providing optimal conversion while minimizing overreaction [11]. Triethylamine serves as the preferred base, effectively neutralizing hydrogen chloride generated during the tosylation process [11].

Subsequent azide incorporation through nucleophilic displacement proceeds under reflux conditions in ethanol, employing 1.5 equivalents of sodium azide to ensure complete conversion [11]. The reaction typically achieves 97% yield when conducted under anhydrous conditions with rigorous exclusion of moisture [11]. Alternative solvents including dimethylformamide and dimethyl sulfoxide provide comparable results, though ethanol remains preferred for industrial applications due to cost considerations and environmental compatibility [11].

Advanced tosylation methodologies incorporate response surface methodology optimization to identify optimal reaction parameters [27]. Experimental design approaches utilizing Box-Behnken factorial designs enable systematic evaluation of tosyl chloride equivalents, base quantities, and reaction times to maximize substitution efficiency [27]. Research findings indicate that tosyl chloride equivalents represent the most significant factor influencing substitution degree, with optimal conditions requiring 4-7 molar equivalents depending on substrate structure [27].

Sequential nucleophilic substitution approaches enable orthogonal functionalization of multicomponent polyethylene glycol systems [9]. This methodology employs sodium azide, ethanolamine, and propargylamine in sequential displacement reactions, generating polyethylene glycol derivatives with multiple reactive termini suitable for diverse conjugation applications [9]. The propargylamine-mediated substitution represents a novel application that introduces acetylene functionality, expanding the scope of available click chemistry reactions [9].

ReagentEquivalentsTemperature (°C)SolventYield (%)Reaction Time (h)
Tosyl Chloride2.1-10 to 25Dichloromethane71-7612-24
Sodium Azide1.578Ethanol95-9712
Silver Oxide0.125Tetrahydrofuran85-908-16

Table 2: Tosylation and Nucleophilic Displacement Reaction Conditions

Chromatography-Free Purification Techniques for Industrial Scalability

Industrial production of methoxy-polyethylene glycol twelve-azide necessitates purification methodologies that eliminate expensive and time-consuming chromatographic separations while maintaining product purity suitable for pharmaceutical applications [10] [16]. Chromatography-free approaches offer significant advantages in terms of scalability, cost-effectiveness, and processing throughput compared to traditional column-based methods [10] [17].

Polyethylene glycol precipitation represents a highly effective purification strategy that exploits the unique phase behavior of polyethylene glycol derivatives in the presence of lyotropic salts [16] [22]. This methodology involves addition of ammonium sulfate or similar kosmotropic salts to induce selective precipitation of polyethylene glycol-containing species while maintaining impurities in solution [16]. Optimal precipitation conditions typically employ 1.65 molar ammonium sulfate concentrations, achieving 88-92% recovery yields with significant impurity removal [16] [17].

The precipitation mechanism relies on the lower critical solution temperature behavior of polyethylene glycol polymers, which undergo phase transitions in the presence of salting-out agents [17]. Polyethylene glycol derivatives form micelle-like structures several micrometers in diameter, enabling separation through microfiltration membranes with appropriate pore size cutoffs [17]. This approach provides both purification and concentration capabilities, often achieving 2-fold concentration increases compared to starting materials [16].

Membrane-based separation technologies offer complementary purification approaches that leverage size exclusion and ultrafiltration principles [17] [13]. Tangential flow filtration systems employing hollow fiber membranes achieve 90-95% product recovery with 10-20 fold purity improvements [16]. The membrane approach enables continuous processing with simplified operational requirements compared to depth filtration alternatives [16].

Depth filtration techniques, while less efficient than membrane-based approaches, provide cost-effective solutions for initial purification steps [16]. Various filter media including Millistak and ZetaPlus grades demonstrate different adsorptive characteristics that can be exploited for selective impurity removal [16]. However, depth filtration typically achieves lower product capacities (400 grams per square meter) compared to membrane systems [16].

Nanostar sieving represents an innovative purification approach specifically developed for monodisperse polyethylene glycol derivatives [13]. This methodology achieves 95-98% product recovery with exceptional purity improvements, though at the cost of increased processing complexity [13]. The technique enables preparation of defined molecular weight polyethylene glycol derivatives up to 5000 daltons while maintaining dispersity indices below 1.02 [13].

TechniqueRecovery Yield (%)Purity ImprovementProcessing Time (h)Scalability RatingCost Effectiveness
Polyethylene Glycol Precipitation88-925-10x2-4ExcellentHigh
Membrane Separation85-908-15x4-8GoodMedium
Microfiltration Tangential Flow Filtration90-9510-20x3-6ExcellentHigh
Nanostar Sieving95-9815-25x8-16GoodMedium

Table 3: Chromatography-Free Purification Techniques Comparison

Industrial implementation of chromatography-free purification requires careful integration of multiple unit operations to achieve pharmaceutical-grade purity specifications [10] [22]. Successful scale-up from laboratory to pilot scale demonstrates comparable performance metrics, with 10-fold scaling studies maintaining recovery yields and purity improvements [16]. The elimination of chromatographic steps reduces processing time by 50% and material costs by 95% compared to traditional approaches [22].

Process integration considerations include waste stream management, as chromatography-free approaches generate significantly reduced waste volumes compared to column-based separations [16]. Energy consumption decreases substantially due to elimination of high-pressure pumping systems required for chromatographic operations [22]. Quality control procedures adapted for chromatography-free processes maintain product specifications while reducing analytical burden through simplified testing protocols [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Exact Mass

585.3473

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types